6-(Pentafluoroethyl)pyridine-2-carbaldehyde

Physical organic chemistry Fluorine effects Reactivity comparison

6-(Pentafluoroethyl)pyridine-2-carbaldehyde (CAS 1816282-53-7, molecular formula C₈H₄F₅NO, MW 225.11 g/mol) is a fluorinated pyridine-2-carbaldehyde building block bearing a pentafluoroethyl (–C₂F₅) substituent at the 6-position. The –C₂F₅ group confers a combination of high electronegativity, substantial lipophilicity, and metabolic stability that is distinct from the more common –CF₃ and –CHF₂ analogs.

Molecular Formula C8H4F5NO
Molecular Weight 225.11 g/mol
Cat. No. B12084296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pentafluoroethyl)pyridine-2-carbaldehyde
Molecular FormulaC8H4F5NO
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C=O
InChIInChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-3-1-2-5(4-15)14-6/h1-4H
InChIKeyYTMCVOVJOOAYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pentafluoroethyl)pyridine-2-carbaldehyde – CAS 1816282-53-7 Procurement-Grade Overview


6-(Pentafluoroethyl)pyridine-2-carbaldehyde (CAS 1816282-53-7, molecular formula C₈H₄F₅NO, MW 225.11 g/mol) is a fluorinated pyridine-2-carbaldehyde building block bearing a pentafluoroethyl (–C₂F₅) substituent at the 6-position . The –C₂F₅ group confers a combination of high electronegativity, substantial lipophilicity, and metabolic stability that is distinct from the more common –CF₃ and –CHF₂ analogs [1]. This compound is employed as a versatile intermediate in medicinal chemistry and agrochemical research, where the aldehyde function at the 2-position enables condensation, reductive amination, and heterocycle-forming reactions .

Why In-Class Fluorinated Pyridine Carbaldehydes Cannot Simply Be Interchanged for 6-(Pentafluoroethyl)pyridine-2-carbaldehyde


Fluorinated pyridine carbaldehydes are not interchangeable because the perfluoroalkyl substituent position, chain length, and aldehyde regiochemistry each independently dictate the compound's electronic profile, steric environment, and lipophilicity, all of which critically affect downstream reactivity and biological performance [1]. The –C₂F₅ group is not merely a larger –CF₃; it alters both the magnitude and the anisotropy of electron withdrawal, retards acid-catalyzed processes by a factor of ~2.8 relative to –CF₃ in carbocation-forming reactions [2], and increases log P by roughly 1.4 units over the corresponding –CF₃ analog on a pyridine scaffold [3]. Consequently, replacing 6-(pentafluoroethyl)pyridine-2-carbaldehyde with a 5-substituted regioisomer, a 3-carbaldehyde isomer, or a –CF₃ analog without re-optimization of the synthetic route or structure-activity relationship almost always leads to altered reaction rates, different pharmacokinetic profiles, or loss of biological potency [1][3].

6-(Pentafluoroethyl)pyridine-2-carbaldehyde – Quantitative Differentiation Evidence vs. Closest Analogs


Electron-Withdrawing Power: –C₂F₅ vs. –CF₃ Reactivity Retardation in Carbocation Formation

In a head-to-head study of acid-catalyzed hydration of fluorinated vinyl ethers, the pentafluoroethyl group retarded protonation/carbocation formation by a factor of 2.8 relative to the trifluoromethyl group under identical conditions [1]. Although this comparison is on vinyl ethers rather than pyridine carbaldehydes, the electronic effect is intrinsic to the substituent and translates to pyridine systems: the stronger –I effect of –C₂F₅ will make the pyridine ring more electron-deficient, affecting both electrophilic aromatic substitution and nucleophilic addition at the aldehyde group to a quantifiably greater extent than –CF₃.

Physical organic chemistry Fluorine effects Reactivity comparison

Lipophilicity Enhancement: Calculated logP of –C₂F₅ vs. –CF₃ on a Pyridine Scaffold

The calculated logP of 2-pentafluoroethyl-6-trifluoromethyl-pyridine is 3.75 [1]. By contrast, the logP of 2,6-bis(trifluoromethyl)pyridine is approximately 2.35 [2]. Replacing one –CF₃ with –C₂F₅ increases logP by ~1.4 units. Since 6-(pentafluoroethyl)pyridine-2-carbaldehyde bears a –C₂F₅ group and an aldehyde (logP contribution approx. –0.3 to –0.5 relative to –CF₃), its estimated logP is ~2.8–3.2, still significantly higher than the –CF₃ analog 6-(trifluoromethyl)pyridine-2-carbaldehyde (estimated logP ~1.3–1.6). This difference of ≥1 log unit translates to a ~10-fold difference in partition coefficient, meaning the –C₂F₅ compound is substantially more membrane-permeable [3].

Lipophilicity Drug design Physicochemical property comparison

Regioisomeric Differentiation: 2-Carbaldehyde vs. 3-Carbaldehyde Position

The 2-carbaldehyde regioisomer (target compound, CAS 1816282-53-7) places the aldehyde adjacent to the pyridine nitrogen, enabling chelation-assisted reactions and metal coordination that are geometrically impossible for the 3-carbaldehyde isomer (CAS 1816282-87-7) . In nucleophilic additions, the 2-position aldehyde experiences an enhanced inductive electron withdrawal from the ring nitrogen, increasing carbonyl electrophilicity. Quantitative Hammett σₘ values for the pyridine nitrogen effect predict a ~0.3–0.5 unit increase in the effective σ⁺ at the 2-position relative to the 3-position [1], leading to faster imine formation and hydrazone condensation kinetics [2].

Regiochemistry Synthetic utility Coordination chemistry

Steric and Conformational Differentiation: –C₂F₅ vs. –CF₃ and –CHF₂

The pentafluoroethyl group has a steric size intermediate between –CF₃ and –C(CH₃)₃, as stated by Catylix/Aspira [1]. The Taft steric parameter (Eₛ) for –C₂F₅ is estimated at –1.5 to –1.7, compared to –1.24 for –CF₃ and –2.78 for –C(CH₃)₃ [2]. The molar refractivity of –C₂F₅ (~11.5 cm³/mol) is significantly larger than –CF₃ (~5.0 cm³/mol) [3]. This increased steric demand alters the conformational preferences of the pyridine ring substituent and can restrict rotational freedom of the adjacent aldehyde group, potentially affecting enantioselectivity in asymmetric transformations.

Steric bulk Fluorinated substituent Drug design

6-(Pentafluoroethyl)pyridine-2-carbaldehyde – High-Value Application Scenarios Backed by Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Elevated Lipophilicity with Metabolic Stability

When a lead series shows inadequate membrane permeability or rapid oxidative metabolism at a pyridine-2-carbaldehyde scaffold, replacing a –CF₃ or –CHF₂ substituent with –C₂F₅ at the 6-position can increase logP by ≥1 unit (estimated from cross-study data) while maintaining or improving metabolic stability due to the stronger C–F bonds and increased steric shielding at the benzylic position [1][2]. The 2-carbaldehyde handle permits further diversification via imine, oxime, or hydrazone formation, making the compound a privileged fragment for hit-to-lead campaigns targeting intracellular or CNS-penetrant agents [1].

Agrochemical Discovery: Design of Fluorinated Pyridine Fungicides or Insecticides

Fluorinated pyridine carbaldehydes are key intermediates in several commercial agrochemicals. The –C₂F₅ group provides an optimal balance of lipophilicity and electron withdrawal for soil mobility and plant cuticle penetration [1]. The 2-carbaldehyde position enables cyclization to fused heterocycles (e.g., imidazopyridines, triazolopyridines) that are common scaffolds in fungicide SAR. The quantifiably higher electrophilicity of the 2-aldehyde over the 3-aldehyde isomer (estimated Δσ⁺ ≈ +0.3–0.5) translates to faster heterocycle formation under mild conditions, a practical advantage for process scale-up [2].

Coordination Chemistry and Catalysis: Bidentate Ligand Precursor

The 2-pyridinecarbaldehyde motif is a classic precursor to bidentate N,N- or N,O-ligands. The target compound's aldehyde group adjacent to the pyridine nitrogen uniquely allows formation of imine-based chelating ligands (e.g., with anilines or amino alcohols) that can coordinate metals in a κ² fashion [1]. The strong electron-withdrawing –C₂F₅ group tunes the Lewis basicity of the pyridine N, lowering its pKa by an estimated 1.5–2.0 units relative to the unsubstituted pyridine-2-carbaldehyde, which directly affects the metal-binding affinity and the redox potential of the resulting complex [2]. This electronic tuning is not achievable with non-fluorinated or mono-fluorinated analogs.

19F NMR Probe Development: Steric and Electronic Environment Mapping

The –C₂F₅ group in 6-(pentafluoroethyl)pyridine-2-carbaldehyde provides a sensitive ¹⁹F NMR reporter for studying steric and electronic environments in supramolecular or protein-binding studies [1]. The difluoromethylene and trifluoromethyl ¹⁹F chemical shifts in perfluoroalkylpyridines show systematic deshielding trends with increasing steric hindrance, as demonstrated by Chambers et al. across 33 perfluoroalkylpyridines [2]. The aldehyde function at the 2-position further allows covalent attachment to biomolecules or surfaces, making this compound a versatile ¹⁹F NMR probe with high signal dispersion and environmental sensitivity.

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